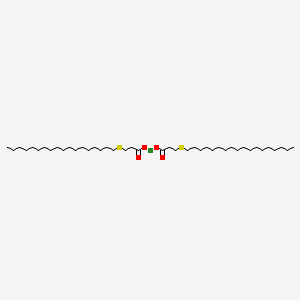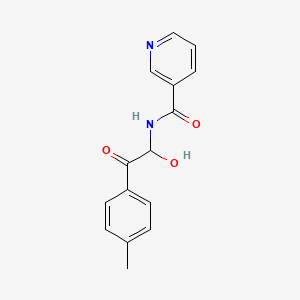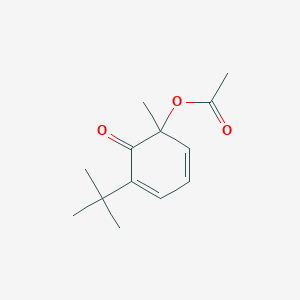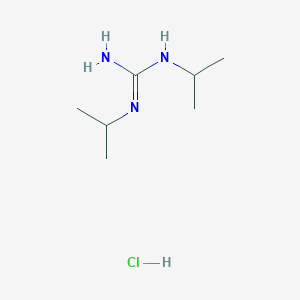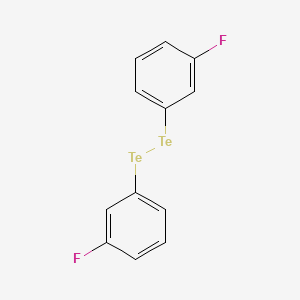
Ditelluride, bis(3-fluorophenyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ditelluride, bis(3-fluorophenyl) is an organotellurium compound characterized by the presence of two tellurium atoms bonded to two 3-fluorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ditelluride, bis(3-fluorophenyl) typically involves the reaction of sodium ditelluride with 3-fluorophenyl halides. Sodium ditelluride can be prepared by reducing tellurium with sodium borohydride. The reaction proceeds as follows:
Reduction of Tellurium: Tellurium is reduced to sodium ditelluride using sodium borohydride.
Formation of Ditelluride: Sodium ditelluride is then reacted with 3-fluorophenyl halides to form ditelluride, bis(3-fluorophenyl).
Industrial Production Methods
化学反応の分析
Types of Reactions
Ditelluride, bis(3-fluorophenyl) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides.
Reduction: It can be reduced back to the corresponding tellurols.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like organolithium or Grignard reagents can be used for substitution reactions.
Major Products
Oxidation: Formation of telluroxides.
Reduction: Formation of tellurols.
Substitution: Formation of substituted phenyl tellurides.
科学的研究の応用
Ditelluride, bis(3-fluorophenyl) has several scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various chemical reactions.
Medicine: Investigated for potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Used in the semiconductor industry and in the development of advanced materials
作用機序
The mechanism of action of ditelluride, bis(3-fluorophenyl) involves its interaction with molecular targets through the tellurium atoms. These interactions can lead to the formation of reactive oxygen species (ROS) and other reactive intermediates, which can exert various biological effects. The compound’s unique structure allows it to participate in redox reactions and other chemical processes that are crucial for its activity .
類似化合物との比較
Similar Compounds
Diphenyl ditelluride: Similar structure but without the fluorine atoms.
Dibenzyl ditelluride: Contains benzyl groups instead of phenyl groups.
Diethyl ditelluride: Contains ethyl groups instead of phenyl groups.
Uniqueness
Ditelluride, bis(3-fluorophenyl) is unique due to the presence of fluorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it distinct from other ditellurides .
特性
CAS番号 |
36062-88-1 |
|---|---|
分子式 |
C12H8F2Te2 |
分子量 |
445.4 g/mol |
IUPAC名 |
1-fluoro-3-[(3-fluorophenyl)ditellanyl]benzene |
InChI |
InChI=1S/C12H8F2Te2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |
InChIキー |
LUGVZTIIOZFLCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[Te][Te]C2=CC=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


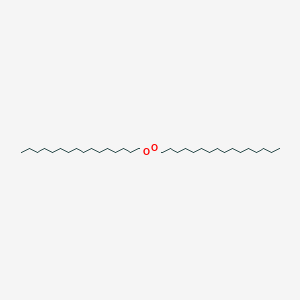
![Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate](/img/structure/B14669586.png)
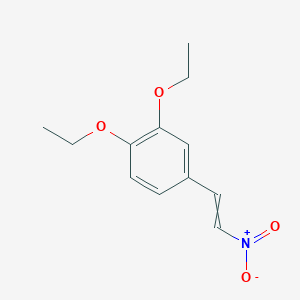

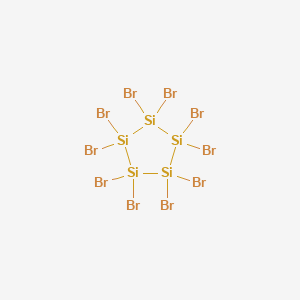
![4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B14669610.png)


